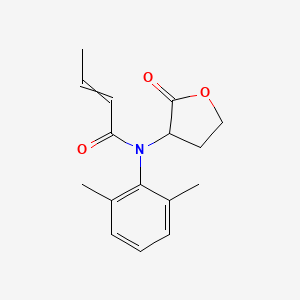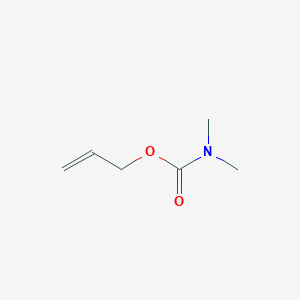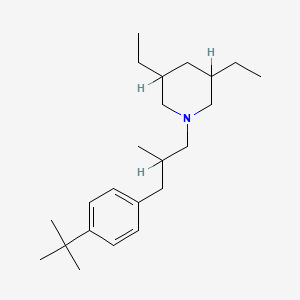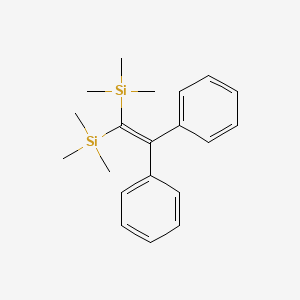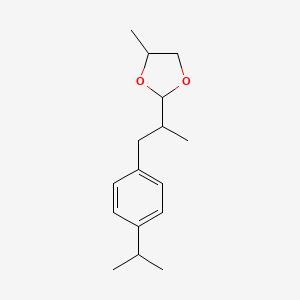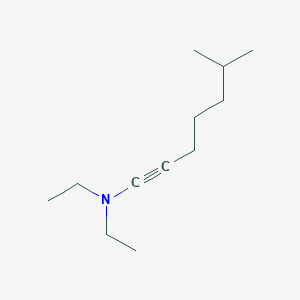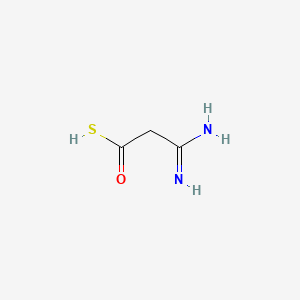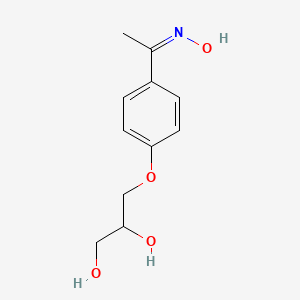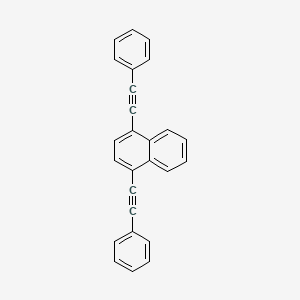
1,4-Bis(phenylethynyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(phenylethynyl)naphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of two phenylethynyl groups attached to a naphthalene core. This compound is known for its unique optical and electronic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1,4-Bis(phenylethynyl)naphthalene typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,4-diiodonaphthalene with phenylacetylene in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) with triethylamine (Et3N) as a base .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
1,4-Bis(phenylethynyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially hydrogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(phenylethynyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to its excellent optical and electronic properties
Mecanismo De Acción
The mechanism by which 1,4-Bis(phenylethynyl)naphthalene exerts its effects is primarily related to its electronic structure. The compound has a conjugated π-system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and light emission .
In biological systems, the mechanism of action is less understood, but its fluorescence properties suggest potential interactions with cellular components that can be exploited for imaging purposes.
Comparación Con Compuestos Similares
1,4-Bis(phenylethynyl)naphthalene can be compared with other similar compounds such as:
1,4-Bis(naphthalen-1-ylethynyl)benzene: This compound has similar structural features but with naphthalene units instead of phenyl groups.
9,10-Bis(phenylethynyl)anthracene: This derivative of anthracene has phenylethynyl groups at the 9 and 10 positions.
The uniqueness of this compound lies in its balance of electronic and optical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
73888-61-6 |
|---|---|
Fórmula molecular |
C26H16 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1,4-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H16/c1-3-9-21(10-4-1)15-17-23-19-20-24(26-14-8-7-13-25(23)26)18-16-22-11-5-2-6-12-22/h1-14,19-20H |
Clave InChI |
HYPAPFJETRODRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C3=CC=CC=C23)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
